

# Literature review of clinical trial outcomes for ADCs with different cleavable linkers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## A Comparative Clinical Analysis of Cleavable Linkers in Antibody-Drug Conjugates

### Introduction

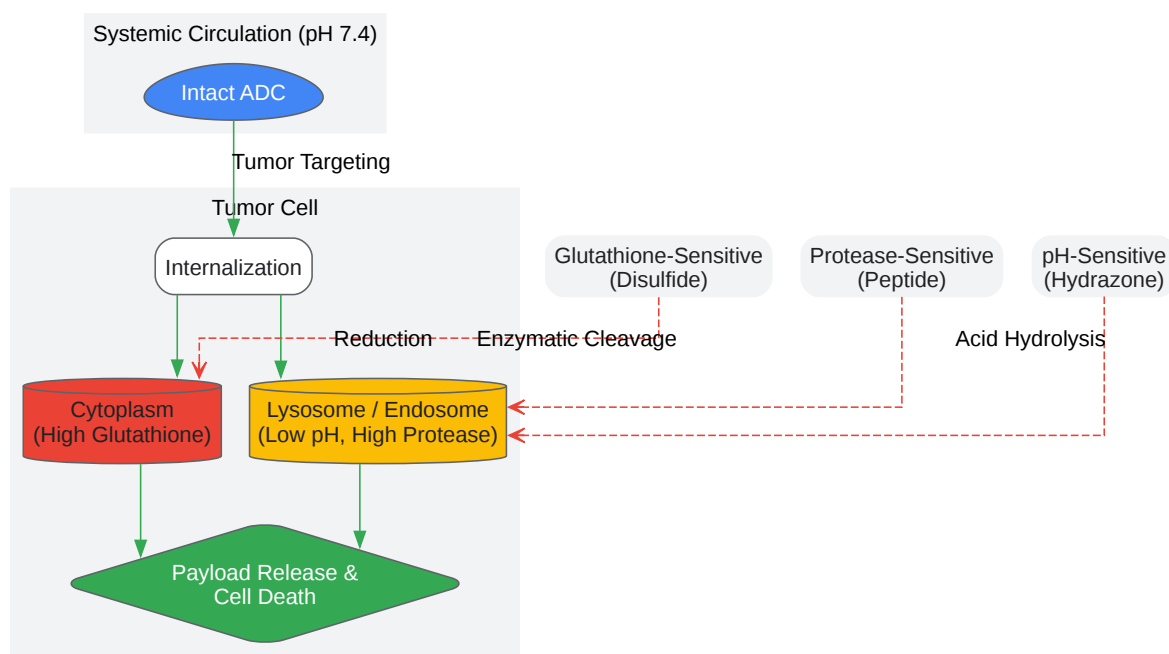
Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, designed to deliver potent cytotoxic agents directly to tumor cells while minimizing systemic exposure.[1][2][3] An ADC's architecture consists of a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects them. The linker is a critical component that heavily influences the ADC's stability, efficacy, and toxicity profile.[4][5] Cleavable linkers are engineered to remain stable in systemic circulation and release their payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[1][6] This design facilitates a "bystander effect," where the released, membrane-permeable payload can kill adjacent antigen-negative tumor cells.[3][6]

This guide provides an objective comparison of the clinical trial outcomes for ADCs employing the three predominant classes of cleavable linkers: pH-sensitive (hydrazone), glutathione-sensitive (disulfide), and protease-sensitive (peptide) linkers.

## Mechanisms of Linker Cleavage

The selective release of the cytotoxic payload is achieved by exploiting the physiological differences between the bloodstream and the tumor cell's environment.

- **pH-Sensitive (Hydrazone) Linkers:** These linkers are designed to be stable at the neutral pH of blood (pH ~7.4) but undergo hydrolysis in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) following ADC internalization.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- **Glutathione-Sensitive (Disulfide) Linkers:** These linkers utilize disulfide bonds that are cleaved in the highly reducing environment of the cytoplasm, which has a much greater concentration of glutathione (GSH) compared to the extracellular space.[\[6\]](#)[\[9\]](#) This reductive cleavage releases the payload inside the target cell.[\[9\]](#)
- **Protease-Sensitive (Peptide) Linkers:** These linkers incorporate specific peptide sequences that are substrates for proteases, such as cathepsin B, which are overexpressed in the lysosomes of tumor cells.[\[1\]](#)[\[6\]](#)[\[10\]](#) The valine-citrulline (Val-Cit) dipeptide is one of the most common and well-studied examples.[\[6\]](#)[\[11\]](#)



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Figure 1: Mechanisms of action for different cleavable linkers.

## Clinical Trial Outcomes

The choice of linker technology significantly impacts the therapeutic index of an ADC. The following tables summarize clinical data for representative ADCs, categorized by their cleavable linker type.

### Table 1: ADCs with pH-Sensitive (Hydrazone) Linkers

Hydrazone linkers were used in some of the earliest ADCs. However, their potential for slow hydrolysis at physiological pH can lead to premature drug release and off-target toxicity.[8] This has led to their decreased use in favor of more stable linker systems.

ADC Name	Target	Payload	Indications	Key Efficacy Outcomes (ORR)	Common Grade ≥3 Adverse Events	Status
Gemtuzumab ozogamicin (Mylotarg)	CD33	Calicheamicin	Acute Myeloid Leukemia (AML)	26% (relapsed AML, monotherapy)	Myelosuppression, hemorrhage, veno-occlusive disease	Approved (Initially withdrawn, later re-approved) [7][12]
Inotuzumab ozogamicin (Besponsa)	CD22	Calicheamicin	Acute Lymphoblastic Leukemia (ALL)	81% (relapsed/refractory ALL)	Myelosuppression, veno-occlusive disease, febrile neutropenia	Approved[2]
Sacituzumab govitecan (Trodelvy)	TROP-2	SN-38	Triple-Negative Breast Cancer, Urothelial Carcinoma	33.3% (mTNBC)	Neutropenia, diarrhea, anemia, febrile neutropenia	Approved[2]

## Table 2: ADCs with Glutathione-Sensitive (Disulfide) Linkers

Disulfide linkers offer improved stability in circulation compared to early hydrazone linkers but depend on sufficient intracellular glutathione levels for efficient payload release.[9][13]

ADC Name	Target	Payload	Indications	Key Efficacy Outcomes (ORR)	Common Grade ≥3 Adverse Events	Status
Mirvetuximab soravtansine (Elahere)	Folate Receptor $\alpha$	DM4 (Maytansinoid)	Ovarian Cancer	32.4% (platinum-resistant ovarian cancer)	Keratopathy, blurred vision, nausea, fatigue	Approved
Lorvotuzumab mertansine	CD56	DM1 (Maytansinoid)	Small-Cell Lung Cancer, Ovarian Cancer	9% (SCLC, monotherapy)	Thrombocytopenia, fatigue, neuropathy	Development Terminated
IMMU-110	CD74	Doxorubicin	B-cell malignancies	N/A (Phase I/II)	N/A	In Clinical Trials[7]

### Table 3: ADCs with Protease-Sensitive (Peptide) Linkers

Peptide linkers, particularly those based on the Val-Cit motif, have become the most common type in clinically approved and investigational ADCs, demonstrating a good balance of plasma stability and efficient lysosomal cleavage.[7][11]

ADC Name	Target	Payload	Indications	Key Efficacy Outcomes (ORR)	Common Grade ≥3 Adverse Events	Status
Brentuximab vedotin (Adcetris)	CD30	MMAE	Hodgkin Lymphoma, Anaplastic Large Cell Lymphoma	75% (relapsed/refractory HL)	Neutropenia, peripheral neuropathy, fatigue	Approved[7]
Polatuzumab vedotin (Polivy)	CD79b	MMAE	Diffuse Large B-Cell Lymphoma	40% (in combination with BR)	Neutropenia, thrombocytopenia, anemia, peripheral neuropathy	Approved[11]
Enfortumab vedotin (Padcev)	Nectin-4	MMAE	Urothelial Carcinoma	44% (locally advanced or metastatic)	Rash, hyperglycemia, fatigue, peripheral neuropathy, diarrhea	Approved[8]
Tisotumab vedotin (Tivdak)	Tissue Factor	MMAE	Cervical Cancer	24% (recurrent or metastatic)	Ocular adverse events, peripheral neuropathy, hemorrhage	Approved

Trastuzumab deruxtecan (Enhertu)	HER2	DXd (Topoisomerase I inhibitor)	Breast Cancer, Gastric Cancer, NSCLC	61.4% (HER2- positive mBC)	Neutropenia, nausea, fatigue, interstitial lung disease	Approved[3]
Disitamab vedotin (RC48)	HER2	MMAE	Urothelial Carcinoma, Gastric Cancer	50.6% (HER2- positive UC)	Leukopenia, neutropenia, peripheral sensory neuropathy	Approved (in China) [8]

## Comparative Analysis

Clinical data reveals distinct trends among linker types. A meta-analysis involving 7,879 patients found that ADCs with cleavable linkers were associated with significantly more composite adverse events of grade 3 or higher compared to those with non-cleavable linkers (47% vs. 34%).[\[14\]](#) This suggests that premature payload release can contribute to systemic toxicity.[\[14\]](#)

- Hydrazone linkers, while effective in hematological malignancies, have often been associated with significant myelosuppression, partly attributed to their relative instability.[\[7\]](#) The case of Mylotarg's initial withdrawal and subsequent re-approval highlights the challenges in managing their therapeutic window.[\[12\]](#)
- Disulfide linkers represent an improvement in stability, but their clinical success has been more modest. The efficacy can be contingent on the tumor's specific metabolic state, requiring high levels of intracellular glutathione.
- Peptide linkers have demonstrated the most widespread clinical success and versatility. The Val-Cit dipeptide linker is used in numerous approved ADCs and shows high stability in human plasma.[\[7\]](#)[\[15\]](#) However, it can be less stable in mouse plasma, which can complicate preclinical evaluation.[\[15\]](#)[\[16\]](#) Newer tetrapeptide linkers, like the Gly-Gly-Phe-Gly sequence

in Trastuzumab deruxtecan, have enabled ADCs with a high drug-to-antibody ratio (DAR) and potent bystander effect, leading to impressive clinical activity.[\[3\]](#)[\[11\]](#) A key challenge for some peptide linkers is potential cleavage by neutrophil elastase, which may contribute to off-target toxicities like neutropenia.[\[10\]](#)

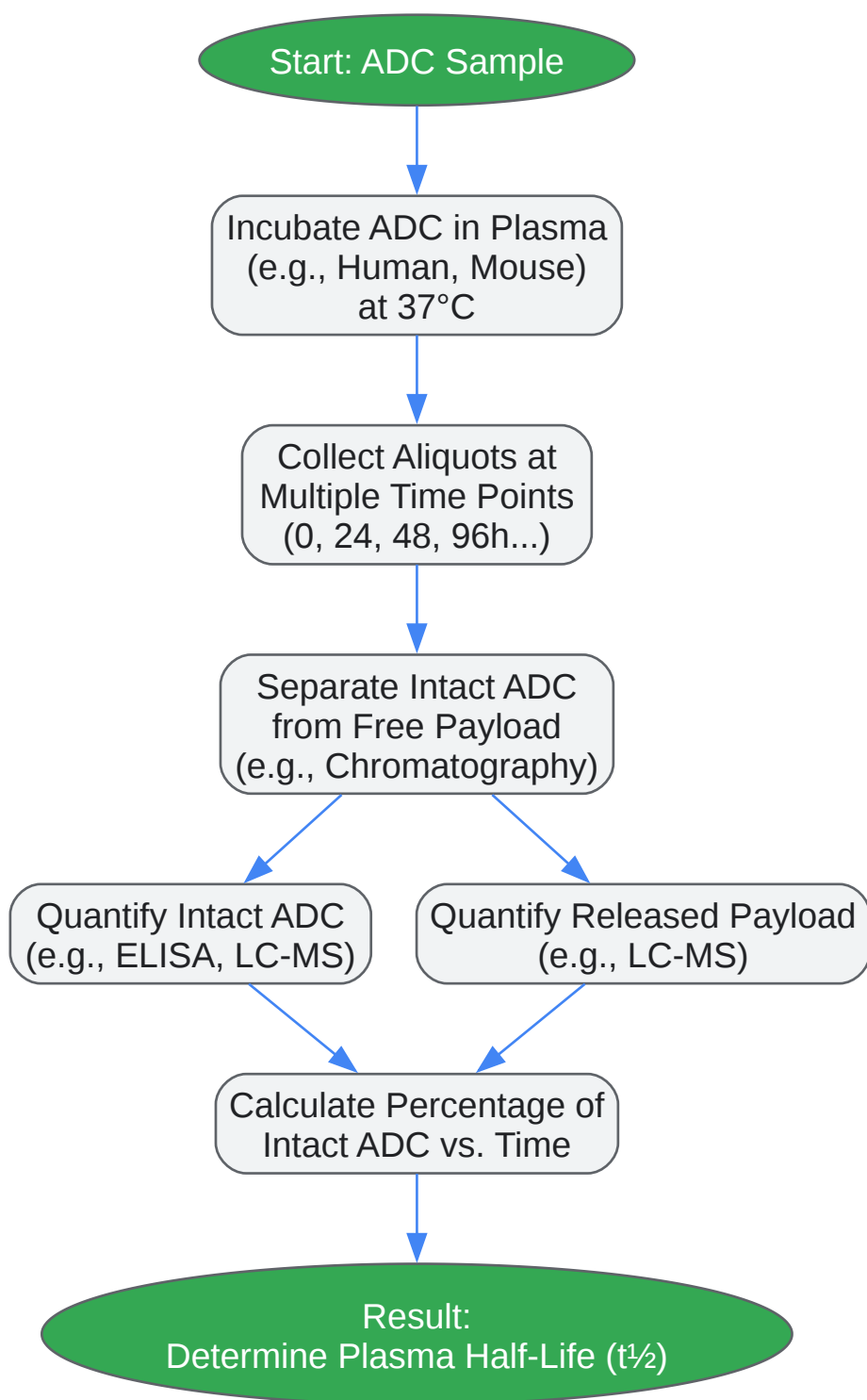
## Experimental Protocols: Assessing Linker Stability

A critical preclinical experiment is the determination of an ADC's stability in plasma, which predicts the potential for premature payload release and off-target toxicity.

Methodology: In Vitro Plasma Stability Assay

- **Preparation:** The ADC is incubated in plasma (human, rat, or mouse) at a concentration relevant to therapeutic dosing. The incubation is performed at 37°C.
- **Time-Course Sampling:** Aliquots are taken from the plasma mixture at various time points (e.g., 0, 24, 48, 96, and 168 hours).
- **Sample Processing:** The samples are processed to separate the intact ADC from the released payload. This is often achieved using techniques like size-exclusion chromatography (SEC), solid-phase extraction (SPE), or affinity chromatography.
- **Quantification:** The amount of intact ADC and/or released payload in each sample is quantified. This can be done using liquid chromatography-mass spectrometry (LC-MS) for the payload and enzyme-linked immunosorbent assay (ELISA) for the total antibody or ADC.
- **Data Analysis:** The percentage of intact ADC or payload remaining at each time point is calculated relative to the initial time point. These data are used to determine the half-life ( $t_{1/2}$ ) of the ADC in plasma, providing a quantitative measure of linker stability.[\[15\]](#)





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Figure 2: Experimental workflow for an in vitro plasma stability assay.

## Conclusion

The selection of a cleavable linker is a decisive factor in the design and clinical success of an antibody-drug conjugate. While early pH-sensitive linkers showed promise, the field has largely evolved towards more stable protease-sensitive peptide linkers, which have demonstrated a superior balance of stability and conditional payload release in a wide range of clinical applications. The robust efficacy of ADCs like Brentuximab vedotin and Trastuzumab deruxtecan underscores the success of this strategy. Future advancements in linker technology will likely focus on enhancing plasma stability, achieving more specific cleavage mechanisms, and further optimizing the therapeutic index to expand the reach of ADC technology to new targets and indications.[17][18]

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- To cite this document: BenchChem. [Literature review of clinical trial outcomes for ADCs with different cleavable linkers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605846#literature-review-of-clinical-trial-outcomes-for-adcs-with-different-cleavable-linkers]

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